REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([CH3:13])[C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[O:23]1[CH:27]=[CH:26][CH:25]=[C:24]1[C:28](Cl)=[O:29]>ClCCl.CCOCC.C(OCC)(=O)C>[C:14]([C:11]1[N:12]([CH3:13])[C:8]([C:5]2[CH:6]=[CH:7][C:2]([NH:1][C:28]([C:24]3[O:23][CH:27]=[CH:26][CH:25]=3)=[O:29])=[CH:3][CH:4]=2)=[CH:9][CH:10]=1)#[N:15]
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=C(N1C)C#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
87 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
54 μL
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water, saturated NaHCO3, 2N HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(N1C)C1=CC=C(C=C1)NC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.041 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |